N-(3-bromo-4-methylphenyl)thian-4-amine
Description
N-(3-Bromo-4-methylphenyl)thian-4-amine is a brominated aromatic amine characterized by a thiane (tetrahydrothiopyran) ring substituted at the 4-position with an amine group and a 3-bromo-4-methylphenyl moiety. The molecular formula is inferred as C12H15BrNS (molecular weight ~286.23 g/mol) based on closely related compounds like N-[(3-bromophenyl)methyl]thian-4-amine (CAS: 1249323-49-6; MW: 286.23 g/mol) .
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
WAWZIEPLHDIAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCSCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)thian-4-amine typically involves the reaction of 3-bromo-4-methylaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a different amine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(3-bromo-4-methylphenyl)thian-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Structure: Quinoline core with bromo and difluoromethylphenyl substituents.
- Key Data : Synthesized via nucleophilic aromatic substitution; characterized by X-ray crystallography (CCDC 2036373) .
- Comparison: The quinoline scaffold enhances π-π stacking interactions in kinase binding, unlike the thiane ring in the target compound, which may confer greater conformational flexibility .
N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine
- Structure : Biphenyl core with bromophenyl and phenylamine groups.
- Key Data : Molecular weight 400.31 g/mol; used in organic synthesis for optoelectronic materials .
Heterocyclic Amines
4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine
N-[5-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)amine
- Structure : Thienyl-thiazole hybrid with bromo and fluorophenyl groups.
- Key Data : Molecular weight 355.25 g/mol; explored in anticancer research .
Reactivity Trends
- Bromine Substitution : The bromine atom at the 3-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- Methyl Group Influence : The 4-methyl group may sterically hinder electrophilic substitution at the para position, directing reactivity to the ortho or meta positions .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| N-(3-Bromo-4-methylphenyl)thian-4-amine | Thiane-phenyl | C12H15BrNS | 286.23 | Drug discovery |
| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | Quinoline | C16H11BrF2N2 | 365.18 | Kinase inhibitors |
| 4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine | Thiazole | C11H10BrN2S | 285.21 | Antimicrobial agents |
Research Findings and Implications
- Biological Activity: Thiane-based amines are understudied compared to quinoline or thiazole derivatives but may offer advantages in blood-brain barrier penetration due to reduced polarity .
- Safety Considerations: Brominated analogs like (3-bromo-4-methylphenyl)methanol (CAS: 68120-35-4) exhibit acute oral toxicity (H302), necessitating careful handling .
Biological Activity
N-(3-bromo-4-methylphenyl)thian-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a thian structure, which includes a sulfur atom within a five-membered ring. The presence of a bromine atom and a methyl group on the phenyl ring enhances its reactivity and biological properties. The molecular formula for this compound is .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-bromo-4-methylaniline with thian-4-amine. Common methods include:
- Reflux Method : Reacting the two components in a solvent such as ethanol under reflux conditions.
- Solvent-Free Synthesis : Utilizing solid-state reactions to enhance yield and purity.
- Microwave-Assisted Synthesis : Employing microwave radiation to accelerate the reaction process.
These methods facilitate the production of high-purity compounds necessary for biological evaluation.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve:
- Inhibition of Enzymes : Targeting specific enzymes critical for cancer cell survival, potentially leading to apoptosis.
- Modulation of Protein Kinase Activity : Affecting pathways that regulate cell growth and proliferation.
In vitro studies have shown that this compound demonstrates activity against several cancer types, including breast, colon, and leukemia cancers. For instance, preliminary results indicate an IC value in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Studies suggest that it may inhibit bacterial growth by interacting with essential microbial enzymes or cellular structures. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting unique biological properties. The following table summarizes notable comparisons:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| N-(4-bromophenyl)thian-3-amine | Thian structure | Potential anti-inflammatory activity |
| 2-amino-thiazole derivatives | Thiazole ring | Antimicrobial properties |
| N-(2-chlorophenyl)thian-3-amine | Chlorine substitution on phenyl | Enhanced lipophilicity |
The unique bromination pattern and methyl substitution in this compound significantly influence its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A study evaluated the anticancer efficacy of this compound against HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. Results indicated an IC value of approximately 5 µM, demonstrating significant cytotoxicity compared to control treatments .
- Antimicrobial Evaluation : In vitro tests showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
